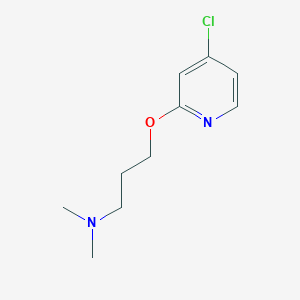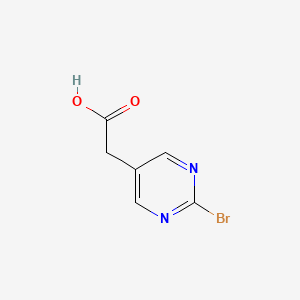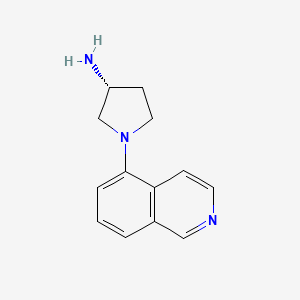
3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine is a compound that features a pyrrolidine ring substituted with a trimethylsilyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs . The trimethylsilyl group is known for its chemical inertness and large molecular volume, which makes it useful in various applications .
Méthodes De Préparation
The synthesis of 3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine typically involves the functionalization of a preformed pyrrolidine ring. One common method is the reaction of pyrrolidine with 2-(trimethylsilyl)ethanol in the presence of a base to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrrolidine derivative with an additional oxygen-containing functional group.
Applications De Recherche Scientifique
3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can act as a protecting group, temporarily modifying the reactivity of the molecule during chemical reactions . The pyrrolidine ring can interact with biological targets, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-((2-(Trimethylsilyl)ethoxy)methoxy)pyrrolidine include:
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.
2-Ethoxy-3-trimethylsilanyl-pyridine: Another compound featuring a trimethylsilyl group.
The uniqueness of this compound lies in its combination of a pyrrolidine ring and a trimethylsilyl group, which provides distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H23NO2Si |
|---|---|
Poids moléculaire |
217.38 g/mol |
Nom IUPAC |
trimethyl-[2-(pyrrolidin-3-yloxymethoxy)ethyl]silane |
InChI |
InChI=1S/C10H23NO2Si/c1-14(2,3)7-6-12-9-13-10-4-5-11-8-10/h10-11H,4-9H2,1-3H3 |
Clé InChI |
SLNDFPRFCHEGQM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCOC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11886639.png)



![4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11886670.png)








